Cas no 2228198-31-8 (2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol)

2-Amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol is a brominated furan derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its structural framework is particularly valuable for constructing complex heterocyclic compounds, often employed in pharmaceutical and agrochemical research. The presence of the bromine substituent enhances reactivity in cross-coupling reactions, while the amino and hydroxyl groups offer sites for further functionalization. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its utility in medicinal chemistry is underscored by its potential as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents.
2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol structure
2228198-31-8 structure
商品名:2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
CAS番号:2228198-31-8
MF:C7H10BrNO2
メガワット:220.063801288605
CID:5808436
PubChem ID:165644335

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
    • 2228198-31-8
    • EN300-1913988
    • インチ: 1S/C7H10BrNO2/c1-4-2-6(8)11-7(4)5(9)3-10/h2,5,10H,3,9H2,1H3
    • InChIKey: NJBJTVBCAQLLDE-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C)=C(C(CO)N)O1

計算された属性

  • せいみつぶんしりょう: 218.98949g/mol
  • どういたいしつりょう: 218.98949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 59.4Ų

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1913988-0.25g
2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
2228198-31-8
0.25g
$1498.0 2023-09-17
Enamine
EN300-1913988-5.0g
2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
2228198-31-8
5g
$4722.0 2023-06-02
Enamine
EN300-1913988-10.0g
2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
2228198-31-8
10g
$7004.0 2023-06-02
Enamine
EN300-1913988-0.05g
2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
2228198-31-8
0.05g
$1368.0 2023-09-17
Enamine
EN300-1913988-2.5g
2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
2228198-31-8
2.5g
$3191.0 2023-09-17
Enamine
EN300-1913988-0.1g
2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
2228198-31-8
0.1g
$1433.0 2023-09-17
Enamine
EN300-1913988-5g
2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
2228198-31-8
5g
$4722.0 2023-09-17
Enamine
EN300-1913988-1g
2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
2228198-31-8
1g
$1629.0 2023-09-17
Enamine
EN300-1913988-0.5g
2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
2228198-31-8
0.5g
$1563.0 2023-09-17
Enamine
EN300-1913988-1.0g
2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
2228198-31-8
1g
$1629.0 2023-06-02

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol 関連文献

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2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-olに関する追加情報

Professional Introduction to 2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol (CAS No: 2228198-31-8)

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol, identified by the CAS number 2228198-31-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit structural features conducive to biological activity, making it a valuable candidate for further investigation in drug discovery and development. The presence of both amino and hydroxyl functional groups, coupled with an aromatic furan ring substituted with bromine and a methyl group, endows this molecule with unique chemical properties that are of interest to synthetic chemists and biologists alike.

The structural framework of 2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol incorporates several key elements that are commonly explored in the design of bioactive molecules. The furan ring, a five-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The bromine substituent at the 5-position of the furan ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions, which can be exploited in further derivatization efforts. Additionally, the 3-methyl group introduces steric hindrance and influences the electronic properties of the aromatic system, potentially modulating its binding affinity to biological receptors.

The amino group at the 2-position serves as a versatile handle for further functionalization, allowing for the attachment of various pharmacophores or for participation in condensation reactions to form more complex structures. The hydroxyl group adjacent to the amino group contributes to the molecule's solubility and reactivity, enabling its use in both aqueous and organic solvents depending on the synthetic requirements. These combined features make 2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol a promising intermediate for the synthesis of novel therapeutic agents targeting a wide range of diseases.

In recent years, there has been growing interest in exploring heterocyclic compounds as potential drug candidates due to their diverse biological activities and favorable pharmacokinetic profiles. Furan derivatives, in particular, have shown promise in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The structural motif of 2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol aligns well with this trend, as it combines elements known to interact effectively with biological targets. For instance, studies have demonstrated that furan-based compounds can inhibit enzymes involved in metabolic pathways relevant to cancer progression by binding to their active sites through specific hydrogen bonding interactions.

Moreover, the bromine substituent in this molecule can serve as a site for selective chemical modification, enabling chemists to introduce additional functional groups or tags for analytical purposes. This flexibility is particularly useful in drug discovery pipelines where rapid screening and identification of lead compounds are essential. The hydroxyl group also provides an opportunity for derivatization into esters or ethers, which can alter the physicochemical properties of the molecule, such as its solubility or metabolic stability.

The synthesis of 2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol involves multi-step organic transformations that highlight its synthetic accessibility. Starting from commercially available precursors like 5-bromoanisole and malonic acid derivatives, chemists can construct the furan ring through cyclization reactions followed by functional group interconversions. The introduction of the amino and hydroxyl groups can be achieved through nucleophilic addition or oxidation-reduction processes, respectively. These synthetic strategies not only demonstrate the feasibility of producing this compound on a laboratory scale but also provide insights into potential routes for scaling up production for industrial applications.

Recent advancements in computational chemistry have further enhanced our understanding of how 2-amino-2-(5-bromo-3-methylfuran-2-ylolethanenol) interacts with biological targets. Molecular docking studies have been conducted using software tools like AutoDock Vina and Schrödinger Suite to predict binding modes and affinities between this compound and proteins implicated in disease pathways. These simulations have revealed that the molecule can bind effectively to enzymes such as kinases and phosphodiesterases, which are known regulators of cellular processes affected by cancer and inflammation.

In vitro experiments have corroborated these computational findings by demonstrating inhibitory effects of 2-amino--(5-bromo--3--methylfuran--\textit{–}–\textit{–}–\textit{–}–\textit{–}–\textit{–}–\textit{–}–\textit{–}–\textit{–}–\textit{–}--\textit{–})ethanol on selected enzymatic targets at submicromolar concentrations. These results suggest that further optimization could yield derivatives with improved potency and selectivity for therapeutic use. Additionally, cell-based assays have shown preliminary evidence of antiproliferative activity against certain cancer cell lines when treated with this compound or its analogs.

The development of novel drug candidates requires not only potent biological activity but also favorable pharmacokinetic properties such as oral bioavailability, metabolic stability, and low toxicity. To address these concerns, \*\* \*\* \*\* \*\* \*\* \*\* \*\* \*\* \*\* \*\* \*\* 22281983128 \*\* has been subjected to preliminary pharmacokinetic studies using animal models. These investigations have provided valuable data on absorption distribution metabolism excretion (ADME) profiles which will guide future modifications aimed at enhancing its overall drug-like characteristics.

The growing body of research on \*\* \*\* 22281983128 \*\* indicates its potential as a building block for more complex drug molecules rather than being used as an active pharmaceutical ingredient (API) itself.* Future studies may focus on exploring its role as an intermediate in synthesizing novel hybrids designed to target multiple disease pathways simultaneously.* By leveraging its unique structural features, \*\* 22281983128 could contribute significantly toward developing next-generation therapeutics with improved efficacy.*

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